
((c)I)11(12)-EET
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(©I)11(12)-EET, also known as 11,12-epoxyeicosatrienoic acid, is a bioactive lipid derived from arachidonic acid. It belongs to the family of epoxyeicosatrienoic acids (EETs), which are produced by the cytochrome P450 epoxygenase pathway. EETs play significant roles in various physiological processes, including inflammation, vascular tone regulation, and cellular signaling.
Wissenschaftliche Forschungsanwendungen
(©I)11(12)-EET has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and the reactivity of bioactive lipids.
Biology: Investigated for its role in cellular signaling pathways, inflammation, and vascular biology.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and pain management.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting specific physiological pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (©I)11(12)-EET typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high selectivity for the epoxide formation.
Industrial Production Methods
Industrial production of (©I)11(12)-EET may involve biotechnological approaches using genetically engineered microorganisms that express cytochrome P450 enzymes. These microorganisms can convert arachidonic acid into (©I)11(12)-EET with high efficiency and specificity. The process involves fermentation, extraction, and purification steps to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(©I)11(12)-EET undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).
Reduction: Reduction of the epoxide ring can yield vicinal diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Soluble epoxide hydrolase (sEH) is commonly used for the oxidation of (©I)11(12)-EET to DHETs.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the epoxide ring.
Substitution: Nucleophiles such as thiols or amines can react with the epoxide ring under mild conditions to form substituted products.
Major Products
Dihydroxyeicosatrienoic acids (DHETs): Formed by the oxidation of (©I)11(12)-EET.
Vicinal diols: Produced by the reduction of the epoxide ring.
Substituted EETs: Resulting from nucleophilic substitution reactions.
Wirkmechanismus
(©I)11(12)-EET exerts its effects through various molecular targets and pathways:
Vascular Tone Regulation: It acts as a vasodilator by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Cellular Signaling: It modulates signaling pathways involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 14,15-Epoxyeicosatrienoic acid (14,15-EET)
- 8,9-Epoxyeicosatrienoic acid (8,9-EET)
- 5,6-Epoxyeicosatrienoic acid (5,6-EET)
Uniqueness
(©I)11(12)-EET is unique due to its specific regioisomeric structure, which confers distinct biological activities compared to other EETs. Its ability to selectively activate certain potassium channels and modulate specific signaling pathways makes it a valuable compound for targeted therapeutic applications.
Eigenschaften
CAS-Nummer |
123931-40-8 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChI-Schlüssel |
DXOYQVHGIODESM-LZXKBWHHSA-N |
SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Isomerische SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Aussehen |
Assay:≥95%A solution in ethanol |
| 81276-02-0 | |
Physikalische Beschreibung |
Solid |
Synonyme |
11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid 11,12-EET 11,12-epoxy-5,8,14-eicosatrienoic acid 11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer 11,12-epoxyeicosatrienoic acid 11,12-oxido-5,8,14-eicosatrienoic acid 5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


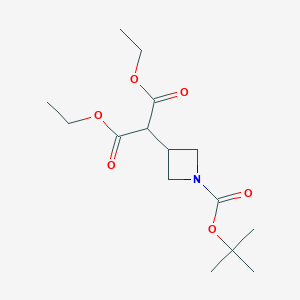





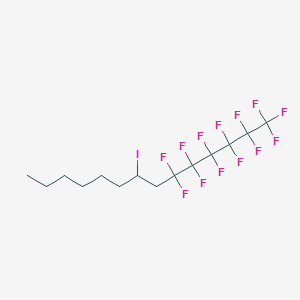
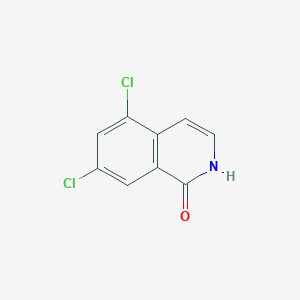
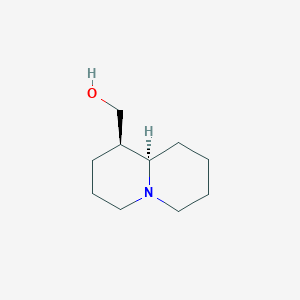
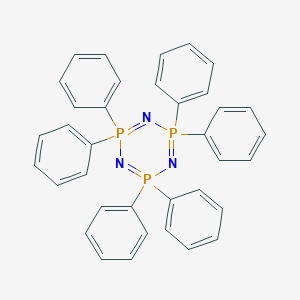

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)


